![molecular formula C8H6N2O2 B1470575 3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde CAS No. 908271-42-1](/img/structure/B1470575.png)
3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular structure of furan compounds is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Under certain reaction conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Antimicrobial Activity
3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde derivatives demonstrate significant antimicrobial properties. For instance, the synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including derivatives of 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde, showed promising antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020). Additionally, novel chalcone derivatives synthesized from 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde have shown potent antioxidant properties and exhibited antimicrobial effects against strains of bacteria and fungi (Prabakaran et al., 2021).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel heterocyclic compounds. For example, reactions involving 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde led to the production of diverse derivatives with potential biological activities, including antimicrobial and antioxidant effects (El-Wahab et al., 2011). Another study explored the use of this compound for the synthesis of new pyrazoline derivatives, which exhibited moderate to good antimicrobial activity (Sultan et al., 2021).
Bioactive Compound Synthesis
3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde has also been utilized as a key intermediate in the synthesis of bioactive compounds. For instance, it was used in the production of nicotinonitriles, which have shown potential as antioxidants (Gouda et al., 2016). Additionally, its derivatives have been employed in the synthesis of quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage, demonstrating its versatility in green chemistry applications (Yu et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various targets in the body. They can act on various receptors such as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
The mode of action of furan derivatives can vary depending on the specific compound and its target. Generally, these compounds interact with their targets to modulate their activity, which can lead to various therapeutic effects .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. The specific pathways affected would depend on the particular targets of the compound .
Pharmacokinetics
Furan derivatives are known to have good pharmacokinetic characteristics. The presence of the ether oxygen in furan adds polarity and the potential for hydrogen bonding, which can improve the solubility and bioavailability of these compounds .
Result of Action
The result of the action of furan derivatives can vary widely, depending on the specific compound and its targets. These compounds have been found to have a broad range of therapeutic properties, including anti-anxiolytic, anti-bacterial, anti-cholinergic, anti-fungal, anti-glaucoma, anti-histamine, anti-neoplastic, and anti-viral effects .
Action Environment
The action of furan derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, which can in turn affect their absorption and distribution in the body .
properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZENKAXFRCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.